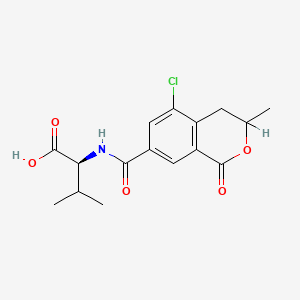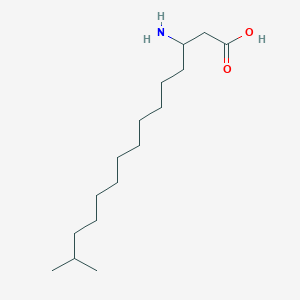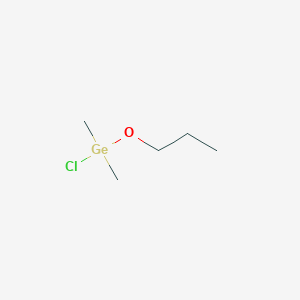
N-propyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyloctanamide: is an organic compound with the molecular formula C11H23NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-propyloctanamide can be synthesized through several methods. One common approach involves the reaction of octanoyl chloride with propylamine in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product. Another method involves the direct amidation of octanoic acid with propylamine using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale amidation reactions. The process involves the use of octanoic acid and propylamine as starting materials, with catalysts and solvents to optimize the reaction conditions. The reaction mixture is typically heated to accelerate the formation of the amide bond, and the product is purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N-propyloctanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield primary amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Octanoic acid and its derivatives.
Reduction: Propylamine and other amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-propyloctanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants .
Mécanisme D'action
The mechanism of action of N-propyloctanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-propylacetamide: Similar in structure but with a shorter carbon chain.
N-propylbutanamide: Another amide with a different carbon chain length.
N-propylhexanamide: Similar structure with a six-carbon chain
Uniqueness: N-propyloctanamide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its solubility, melting point, and reactivity can differ significantly from other amides, making it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
64890-92-2 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-propyloctanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-8-9-11(13)12-10-4-2/h3-10H2,1-2H3,(H,12,13) |
Clé InChI |
TYXIGPSABQDMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


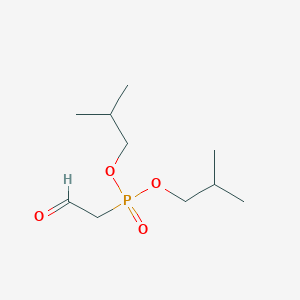
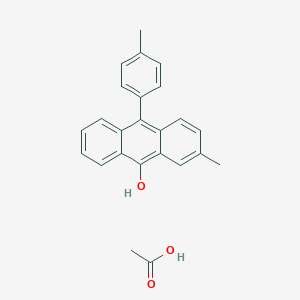
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)

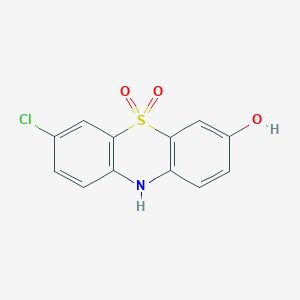
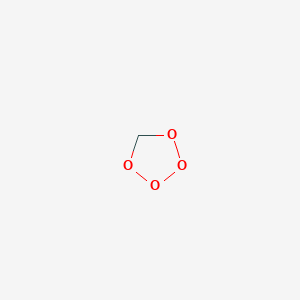
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
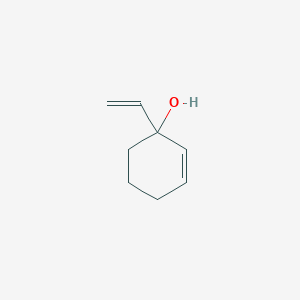
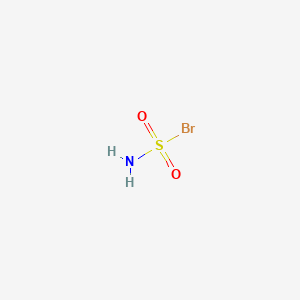
![2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine](/img/structure/B14497539.png)
